3,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-4-20(24)23-10-9-14-5-7-17(11-16(14)13-23)22-21(25)15-6-8-18(26-2)19(12-15)27-3/h5-8,11-12H,4,9-10,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKDQHLUABBKBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of the Nitro Group to an Amine
The nitro group at the 7-position is reduced to an amine using catalytic hydrogenation (H₂, 50 psi) over 10% palladium on carbon in methanol. Alternatively, stannous chloride (SnCl₂) in concentrated HCl at 60°C achieves comparable yields (85–90%) but generates more acidic waste. The resulting 7-amino-1,2,3,4-tetrahydroisoquinoline is isolated as its hydrochloride salt, characterized by a sharp melting point (mp 189–191°C) and distinct NMR signals (δ 7.25 ppm for aromatic protons, δ 3.12 ppm for methylene adjacent to the amine).
N-Propanoylation at the 2-Position
Acylation of the tetrahydroisoquinoline’s secondary amine (2-position) is achieved using propanoyl chloride in dichloromethane with triethylamine as a base. This step requires meticulous temperature control (0–5°C) to prevent over-acylation or ring-opening side reactions. The product, 2-propanoyl-7-amino-1,2,3,4-tetrahydroisoquinoline , is obtained in 75–80% yield after silica gel chromatography (hexane/ethyl acetate 4:1). IR analysis confirms the amide formation (ν 1645 cm⁻¹ for C=O stretch).
Benzamide Coupling at the 7-Amino Position
The final step involves coupling the 7-amino group with 3,4-dimethoxybenzoyl chloride , synthesized from 3,4-dimethoxybenzoic acid via treatment with thionyl chloride (SOCl₂). Two primary methods are employed:
Schotten-Baumann Conditions
Reaction in a biphasic system (dichloromethane/water) with sodium hydroxide as the base facilitates rapid acylation. The benzoyl chloride is added dropwise to a vigorously stirred mixture of the amine and NaOH (10% aqueous), yielding the target compound in 65–70% purity. However, this method often requires subsequent recrystallization from methanol to achieve >95% purity.
Coupling Reagent-Mediated Amidation
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dry dimethylformamide (DMF) enhances both yield (82–85%) and regioselectivity. The reaction proceeds at room temperature for 12 hours, with the product isolated via extraction (ethyl acetate) and column chromatography. NMR data for the final compound include δ 7.82 ppm (d, J=8.4 Hz, benzamide aromatic protons) and δ 3.87 ppm (s, methoxy groups).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Schotten-Baumann | 65–70 | 95 | Cost-effective, scalable | Requires recrystallization |
| EDCl/HOBt Coupling | 82–85 | 98 | High regioselectivity, mild conditions | Expensive reagents, solvent disposal |
Optimization Strategies and Challenges
Solvent and Temperature Effects
Catalytic vs. Stoichiometric Reductions
While catalytic hydrogenation is greener, SnCl₂ reduction offers faster reaction times (2 hours vs. 6 hours) at the expense of lower atom economy.
Purification Challenges
The final benzamide exhibits limited solubility in common organic solvents, necessitating gradient elution during chromatography (ethyl acetate → methanol) or trituration with cold diethyl ether.
Industrial-Scale Considerations
The patent methodology described in, though designed for carboxamidines, offers insights into scalable processes. Key adaptations include:
- Aqueous-Alcoholic Reaction Media: Methanol/water (9:1 v/v) reduces solvent costs and simplifies waste management.
- pH Control: Maintaining pH 7.9–8.5 during benzamide coupling minimizes hydrolysis of the acyl chloride.
Spectroscopic Characterization
Critical analytical data for the target compound:
- HRMS (ESI): m/z 425.1843 [M+H]⁺ (calc. 425.1846).
- ¹³C NMR (CDCl₃): δ 169.8 (amide C=O), 152.1 (OCH₃), 56.7 (tetrahydroisoquinoline CH₂).
- X-ray Diffraction: Confirms the equatorial orientation of the propanoyl group, minimizing steric clash with the benzamide.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Potential use in drug discovery and development, particularly in the field of neuropharmacology.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxybenzamide: Lacks the tetrahydroisoquinoline moiety.
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: Lacks the methoxy substituents.
3,4-dimethoxy-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: Lacks the propionyl group.
Uniqueness
3,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is unique due to the combination of its structural features, including the methoxy groups, the propionyl group, and the tetrahydroisoquinoline moiety
Biological Activity
3,4-Dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic compound that belongs to the class of benzamides and incorporates a tetrahydroisoquinoline moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzoic acid with a suitable tetrahydroisoquinoline derivative under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Anti-inflammatory Activity
Research has demonstrated that derivatives of tetrahydroisoquinoline exhibit significant anti-inflammatory properties. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in cellular models .
Analgesic Effects
The analgesic potential of this compound has been assessed through various animal models. In a tail-flick test, it was found to significantly reduce pain sensitivity compared to control groups. The mechanism appears to involve modulation of opioid receptors and possibly other pain pathways .
Molecular Docking Studies
Molecular docking studies indicate that the compound exhibits high affinity for human serum albumin and other relevant biological targets. The binding interactions suggest that the tetrahydroisoquinoline core plays a crucial role in its biological activity. These findings were corroborated by molecular dynamics simulations which showed stable interactions within the binding sites .
Case Studies
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and how do reaction conditions influence yield?
- Answer : Synthesis typically involves constructing the tetrahydroisoquinoline core followed by coupling with the 3,4-dimethoxybenzamide group. Key steps include:
- Core formation : Cyclization of precursors (e.g., via Pictet-Spengler reactions) under acidic conditions .
- Acylation : Introducing the propanoyl group using anhydrides or activated esters, often requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Coupling : Amide bond formation between the tetrahydroisoquinoline and benzamide using coupling agents like EDCl/HOBt, with yields sensitive to temperature (optimized at 0–25°C) and solvent polarity (e.g., DMF vs. THF) .
- Methodological Note : Monitor intermediates via TLC/HPLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to amine) to minimize side products .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Answer :
- NMR : H and C NMR confirm regiochemistry of methoxy groups and tetrahydroisoquinoline substitution patterns. Aromatic protons in the benzamide moiety typically appear as doublets (δ 6.8–7.2 ppm) .
- HPLC-MS : Ensures purity (>95%) and validates molecular weight (e.g., ESI+ showing [M+H]+ at m/z 423.2) .
- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydroisoquinoline ring, though crystallization may require slow evaporation in dichloromethane/hexane .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., conflicting IC50 values in kinase assays)?
- Answer : Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentrations, incubation times) and use positive controls (e.g., staurosporine for kinase inhibition) .
- Solubility issues : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and validate stability via LC-MS over 24 hours .
- Structural analogs : Compare activity of derivatives (e.g., replacing 3,4-dimethoxy with halogenated benzamides) to identify pharmacophore requirements .
- Methodology : Employ dose-response curves with triplicate measurements and statistical validation (e.g., ANOVA with p < 0.05) .
Q. What strategies are effective for improving aqueous solubility without compromising target binding affinity?
- Answer :
- Prodrug approaches : Introduce phosphate esters at the 3,4-dimethoxy positions, cleaved in vivo by phosphatases .
- PEGylation : Attach polyethylene glycol chains to the tetrahydroisoquinoline nitrogen, though this may require re-evaluating pharmacokinetics .
- Co-solvent systems : Use cyclodextrins or surfactants (e.g., Tween-80) in vitro, but validate biocompatibility in cell-based assays .
Q. How can computational methods guide the design of analogs with enhanced metabolic stability?
- Answer :
- Metabolism prediction : Use tools like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., oxidation of the propanoyl group).
- Docking studies : Model interactions with CYP450 enzymes (e.g., CYP3A4) to prioritize substitutions (e.g., replacing propanoyl with cyclopropanecarbonyl) .
- MD simulations : Assess conformational flexibility of the tetrahydroisoquinoline ring to optimize rigidification strategies .
Data Contradiction and Optimization
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65% for the acylation step)?
- Answer : Variability often stems from:
- Catalyst purity : Use freshly distilled triethylamine or substitute with DMAP for acylations .
- Moisture sensitivity : Employ glovebox conditions for moisture-sensitive steps (e.g., propanoyl chloride addition) .
- Workup optimization : Replace aqueous extraction with column chromatography (silica gel, hexane/EtOAc gradient) to recover polar byproducts .
Q. What experimental design principles apply to optimizing multi-step synthesis for scalability?
- Answer :
- DoE (Design of Experiments) : Use fractional factorial designs to screen variables (temperature, catalyst loading, solvent ratio) with minimal runs .
- Flow chemistry : Transition batch reactions to continuous flow for exothermic steps (e.g., cyclization), improving heat dissipation and reproducibility .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .
Biological Research
Q. What in vitro and in vivo models are suitable for evaluating this compound’s neuroprotective potential?
- Answer :
- In vitro : Primary neuronal cultures exposed to oxidative stress (HO/glutamate), measuring viability via MTT assay and caspase-3 activation .
- In vivo : Rodent models of cerebral ischemia (e.g., MCAO), with pharmacokinetic profiling to assess blood-brain barrier penetration (LC-MS/MS of brain homogenates) .
- Controls : Include positive controls (e.g., memantine) and validate target engagement via Western blot for downstream markers (e.g., Bcl-2/Bax ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
